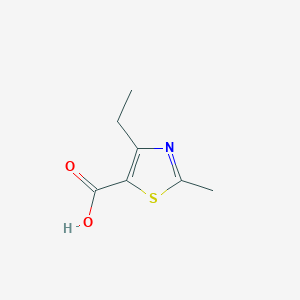

4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-5-6(7(9)10)11-4(2)8-5/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANMGYYUWZXKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562602 | |

| Record name | 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119778-44-8 | |

| Record name | 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted properties of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid (CAS No: 119778-44-8).[1][2] While experimental data for this specific compound is limited in publicly available literature, this document consolidates available information and presents predicted data based on the analysis of structurally related compounds and established chemical principles. The guide covers physicochemical properties, proposed synthesis routes with detailed experimental protocols for analogous compounds, and a discussion of the potential biological significance of the broader class of thiazole carboxylic acids. This document aims to serve as a valuable resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [2] |

| CAS Number | 119778-44-8 | [1] |

| Appearance | Yellow powder | [1] |

| Boiling Point | 299.6 °C at 760 mmHg | Echemi |

| Flash Point | 135 °C | Echemi |

| Vapor Pressure | 0.000526 mmHg at 25°C | Echemi |

| Refractive Index | 1.572 (Predicted) | Echemi |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa (Acid Dissociation Constant) | Not available | |

| XLogP3 | 2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 67.4 Ų |

Spectroscopic Data (Predicted)

2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl and methyl groups, as well as the acidic proton of the carboxylic acid. The predicted chemical shifts (in ppm, relative to TMS) are: a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, a singlet for the methyl group attached to the thiazole ring, and a broad singlet for the carboxylic acid proton, typically downfield.

2.2. 13C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region (around 165-185 ppm). The carbons of the thiazole ring will have characteristic shifts, and the signals for the ethyl and methyl carbons will be in the aliphatic region.

2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group is expected around 1700-1725 cm⁻¹.[3] Other characteristic peaks will include C-H stretching and bending vibrations for the alkyl groups and vibrations associated with the thiazole ring.

2.4. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (171.22 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group, the ethyl group, and other characteristic cleavages of the thiazole ring.

Synthesis and Experimental Protocols

A specific synthesis protocol for this compound is not detailed in the available literature. However, a plausible synthetic route involves the Hantzsch thiazole synthesis to form the corresponding ethyl ester, followed by hydrolysis to yield the carboxylic acid. Below are detailed experimental protocols for the synthesis of structurally similar compounds, which can be adapted for the target molecule.

3.1. General One-Pot Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates

This protocol is adapted from a reported efficient one-pot synthesis of related thiazole esters.[4]

-

Reaction:

Caption: One-pot synthesis of the ethyl ester precursor.

-

Procedure:

-

To a stirred solution of ethyl 3-oxopentanoate (1 equivalent) in a suitable solvent (e.g., ethanol) at 0 °C, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Add thioacetamide (1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

3.2. Hydrolysis of Ethyl Thiazole-5-carboxylate to Carboxylic Acid

This protocol is a general method for the hydrolysis of an ester to a carboxylic acid.

-

Reaction:

Caption: Hydrolysis of the ethyl ester to the final carboxylic acid.

-

Procedure:

-

Dissolve the ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material has disappeared.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a dilute solution of hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the thiazole and thiazole carboxylic acid scaffolds are present in a wide range of biologically active compounds. This suggests that the target compound could be a valuable starting point for the development of new therapeutic agents.

4.1. Known Activities of Thiazole Derivatives

Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including:

-

Antimicrobial Activity: Many thiazole derivatives exhibit potent antibacterial and antifungal properties.[5]

-

Anticancer Activity: The thiazole ring is a key structural feature in several anticancer drugs. Derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and evaluated as potential anti-cancer agents, with some showing good activity against breast cancer cell lines.[6][7]

-

Anti-inflammatory and Analgesic Activity: Certain thiazole derivatives have shown promise as anti-inflammatory and analgesic agents.[8]

-

Other Activities: Thiazole derivatives have also been investigated for their potential as antiviral, anticonvulsant, and antidiabetic agents.[9][10]

4.2. Potential Signaling Pathways

Given the lack of specific biological data for this compound, no specific signaling pathways can be definitively associated with it. However, based on the activities of related compounds, potential areas of investigation could include pathways involved in microbial growth, cancer cell proliferation, and inflammatory responses. For example, some thiazole-based anticancer agents are known to target specific kinases or other enzymes involved in cell cycle regulation.

The following diagram illustrates a general workflow for screening the biological activity of a novel compound like this compound.

Caption: A generalized workflow for drug discovery.

Conclusion

This compound is a molecule with potential for further investigation in the field of drug discovery. While experimental data on its properties are currently scarce, this guide provides a solid foundation of its known and predicted characteristics. The outlined synthetic routes, based on established methodologies for similar compounds, offer a practical approach for its preparation. The known biological activities of the broader class of thiazole derivatives highlight the potential of this compound as a scaffold for the development of new therapeutic agents. Further experimental validation of the predicted properties and comprehensive biological screening are warranted to fully elucidate the potential of this molecule.

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system. This document outlines the necessary starting materials, reagents, and step-by-step experimental protocols, adapted from established procedures for analogous compounds. All quantitative data is presented in a clear, tabular format for ease of reference and comparison.

I. Overview of the Synthetic Pathway

The proposed synthesis of this compound is a three-step process. The pathway commences with the synthesis of the β-keto ester, ethyl 3-oxopentanoate. This is followed by the core Hantzsch thiazole synthesis, which involves the α-bromination of the β-keto ester and subsequent condensation with thioacetamide to form the ethyl ester of the target molecule. The final step is the hydrolysis of the ethyl ester to yield the desired carboxylic acid.

Caption: Proposed three-step synthesis pathway for this compound.

II. Physicochemical and Characterization Data

The following table summarizes the available physicochemical properties and characterization data for the key compounds in this synthetic pathway. Please note that experimental data for the final product is limited in the available literature; therefore, some values are predicted or based on closely related analogs.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |

| Ethyl 3-oxopentanoate | C₇H₁₂O₃ | 144.17 | 4949-44-4 | Colorless liquid | N/A |

| Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate | C₉H₁₃NO₂S | 199.27 | 354587-62-5 | Not reported | Not reported |

| This compound | C₇H₉NO₂S | 171.22 | 119778-44-8 | Yellow powder [1] | Not reported |

N/A: Not applicable. Data for the final product is based on available information, which may be limited.

III. Detailed Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations and should be considered as a starting point for laboratory synthesis. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Ethyl 3-oxopentanoate

This procedure is based on the Claisen condensation of ethyl propionate and ethyl acetate.

Materials:

-

Sodium ethoxide (NaOEt)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl propionate

-

Ethyl acetate

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.0 equivalent) suspended in anhydrous diethyl ether.

-

A mixture of ethyl propionate (1.0 equivalent) and ethyl acetate (1.2 equivalents) is added dropwise to the stirred suspension at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled in an ice bath, and 1M HCl is slowly added to neutralize the excess base and quench the reaction.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure ethyl 3-oxopentanoate.

Step 2: Synthesis of Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate

This step involves the α-bromination of ethyl 3-oxopentanoate followed by the Hantzsch thiazole condensation with thioacetamide. This can be performed as a one-pot procedure.

Materials:

-

Ethyl 3-oxopentanoate

-

N-Bromosuccinimide (NBS)

-

Thioacetamide

-

Ethanol or Tetrahydrofuran (THF)

-

Water

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve ethyl 3-oxopentanoate (1.0 equivalent) in a mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath and add N-bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of ethyl 2-bromo-3-oxopentanoate by TLC.

-

To the reaction mixture, add thioacetamide (1.0 equivalent) and heat the mixture to reflux (approximately 70-80 °C) for 3-5 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate.

Step 3: Synthesis of this compound

This final step is the saponification of the ethyl ester.

Materials:

-

Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Dissolve ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate (1.0 equivalent) in a mixture of methanol (or ethanol) and water.

-

Add LiOH (1.5-2.0 equivalents) or NaOH (1.5-2.0 equivalents) to the solution and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After cooling, the reaction mixture is concentrated under reduced pressure to remove the alcohol.

-

The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then acidified to pH 2-3 with 1M HCl, which should result in the precipitation of the carboxylic acid.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

IV. Logical Workflow Diagram

The following diagram illustrates the logical workflow of the experimental process.

Caption: Experimental workflow for the synthesis of this compound.

V. Conclusion

This technical guide provides a comprehensive, albeit adapted, synthetic route to this compound. The described Hantzsch thiazole synthesis is a robust and versatile method for obtaining the thiazole core structure. While specific experimental data for the target molecule is sparse in the current literature, the provided protocols for analogous reactions offer a solid foundation for researchers to develop a precise and optimized synthesis in the laboratory. Further investigation will be required to determine the exact reaction conditions, yields, and full characterization of the final product.

References

Technical Guide: 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid (CAS 119778-44-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data specifically for this compound, this document focuses on its physicochemical properties, a proposed synthetic route based on established methodologies for analogous structures, and the broader context of the biological significance of the thiazole scaffold.

Physicochemical Properties

This compound is a small molecule containing a central thiazole ring, a foundational structure in many biologically active compounds. Its key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 119778-44-8 | N/A |

| Molecular Formula | C₇H₉NO₂S | N/A |

| Molecular Weight | 171.22 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CCC1=C(C(=O)O)SC(=N1)C | N/A |

| Appearance | Solid (predicted) | N/A |

| Solubility | Predicted to be soluble in organic solvents such as DMSO and methanol. | N/A |

Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate

This step would follow the principles of the Hantzsch thiazole synthesis.

-

Reaction: Thioacetamide is reacted with an α-haloketone, in this case, ethyl 2-chloro-3-oxopentanoate.

-

Reagents:

-

Thioacetamide

-

Ethyl 2-chloro-3-oxopentanoate

-

Solvent: Typically a polar solvent like ethanol or dimethylformamide (DMF).

-

Base (optional, to facilitate the reaction): A mild base such as pyridine or sodium bicarbonate may be used.

-

-

Procedure:

-

Dissolve thioacetamide in the chosen solvent in a round-bottom flask.

-

Add ethyl 2-chloro-3-oxopentanoate to the solution.

-

If a base is used, add it to the reaction mixture.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by pouring the reaction mixture into water and extracting with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate.

-

Purification can be achieved by column chromatography or recrystallization.

-

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Reaction: Saponification of the ethyl ester using a base.

-

Reagents:

-

Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate

-

Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Solvent: A mixture of water and a miscible organic solvent like ethanol or methanol.

-

-

Procedure:

-

Dissolve the ethyl ester in the alcohol/water solvent mixture.

-

Add a solution of the base (e.g., aqueous NaOH).

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with a dilute acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Biological Activity and Potential Applications

There is a significant lack of publicly available biological data for this compound specifically. However, the thiazole core is a prominent scaffold in a wide array of biologically active molecules, suggesting potential areas of interest for this compound.

The thiazole ring is a key structural component in numerous pharmaceuticals and research compounds exhibiting a broad spectrum of activities, including:

-

Anticancer: Thiazole derivatives have been investigated as inhibitors of various kinases and other targets involved in cancer progression.

-

Antimicrobial: The thiazole nucleus is present in several antibacterial and antifungal agents.

-

Anti-inflammatory: Certain thiazole-containing compounds have demonstrated anti-inflammatory properties.

-

Other CNS Activities: The scaffold has been explored for its potential in treating various central nervous system disorders.

Given the structural similarities to other biologically active thiazoles, this compound could be a valuable starting point for medicinal chemistry campaigns. The ethyl and methyl substitutions, along with the carboxylic acid group, provide handles for further chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

Caption: Potential therapeutic areas for thiazole derivatives.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery and development. While specific biological data for this molecule is currently limited, its synthesis can be plausibly achieved through the Hantzsch thiazole synthesis followed by ester hydrolysis. The well-documented and diverse biological activities of the thiazole scaffold provide a strong rationale for the future biological evaluation of this compound and its derivatives. Researchers are encouraged to use the proposed synthetic pathway as a starting point for their investigations and to explore its potential in various therapeutic areas.

"4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid" molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a putative synthesis protocol, and a discussion of the potential biological significance of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS No: 119778-44-8) are summarized below. These data are essential for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Source |

| Molecular Weight | 171.22 g/mol | [1] |

| Molecular Formula | C₇H₉NO₂S | [2][3] |

| Appearance | Yellow powder | |

| CAS Number | 119778-44-8 | [3][4][5] |

| XLogP3 | 2 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 78.4 Ų | [2] |

| Monoisotopic Mass | 171.03540 g/mol | [2] |

Hypothetical Synthesis Protocol

Step 1: Synthesis of Ethyl 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylate

This step involves a Hantzsch-type thiazole synthesis followed by N-alkylation, a common method for preparing substituted thiazoles.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloroacetoacetate (1 equivalent) in ethanol.

-

Thioamide Addition: To the stirred solution, add thioacetamide (1 equivalent).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

This step involves the saponification of the ethyl ester to the corresponding carboxylic acid.

-

Reaction Setup: Dissolve the purified ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate (1 equivalent) from Step 1 in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

-

Isolation: The carboxylic acid product should precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the solid with cold water and dry under vacuum to yield the final product.

Potential Biological Significance and Therapeutic Context

Direct experimental evidence for the biological activity of this compound is not extensively documented in the public domain. However, the thiazole nucleus is a well-established pharmacophore present in a wide array of biologically active compounds. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7][8][9][10]

Notably, derivatives of the closely related 4-methylthiazole-5-carboxylic acid have been investigated as potential inhibitors of mucin oncoproteins, which are targets in breast cancer therapy.[11] This suggests that this compound could be a valuable scaffold for the design of novel anticancer agents. The ethyl group at the 4-position may influence the compound's lipophilicity and binding affinity to biological targets.

Illustrative Signaling Pathway Modulation

Given the reported anticancer activities of similar thiazole derivatives, a hypothetical mechanism of action could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival. The following diagram illustrates a potential, generalized pathway that could be targeted by a thiazole-based inhibitor.

Caption: Hypothetical inhibition of a generic kinase cascade by the title compound.

Experimental Workflow for Biological Screening

To elucidate the biological activity of this compound, a systematic screening workflow is recommended. The following diagram outlines a logical progression of in vitro assays.

Caption: A typical workflow for in vitro biological evaluation of a novel compound.

References

- 1. 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid DiscoveryCPR 113366-46-4 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. Hit2Lead | this compound | CAS# 119778-44-8 | MFCD12027007 | BB-4033750 [hit2lead.com]

- 5. This compound | 119778-44-8 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 8. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the compound 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid. Due to the limited availability of a complete, published dataset for this specific molecule, this document summarizes known data for structurally related compounds to provide valuable comparative insights. A detailed experimental protocol for a closely related analogue is also presented to guide synthetic efforts.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a fundamental technique for elucidating molecular structure. For this compound, the expected proton signals would include a characteristic singlet for the methyl group, a quartet and a triplet for the ethyl group, and a downfield signal for the carboxylic acid proton. The precise chemical shifts would be influenced by the electronic environment of the thiazole ring.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information on the carbon framework of a molecule. The ¹³C NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid carbon, the carbons of the thiazole ring, and the carbons of the ethyl and methyl substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the thiazole and carboxylic acid moieties.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and vibrations associated with the C-N and C-S bonds within the thiazole ring.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Singlet for the 2-methyl protons.- Quartet and triplet for the 4-ethyl protons.- Broad singlet for the carboxylic acid proton (typically downfield). |

| ¹³C NMR | - Signal for the carboxylic carbon (C5, ~160-170 ppm).- Signals for the thiazole ring carbons (C2, C4).- Signals for the ethyl and methyl carbons. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight of C₇H₉NO₂S.- Fragmentation peaks corresponding to the loss of CO₂, ethyl, and methyl groups. |

| Infrared (IR) Spectroscopy | - Broad O-H stretching vibration (~2500-3300 cm⁻¹).- C=O stretching vibration (~1700 cm⁻¹).- C-N and C-S stretching vibrations characteristic of the thiazole ring. |

Experimental Protocols: Synthesis of Thiazole Derivatives

While a specific, detailed protocol for the synthesis of this compound is not available in the searched literature, a general and efficient one-pot synthesis for substituted ethyl 2-amino-4-methylthiazole-5-carboxylates has been reported and can be adapted. This method provides a foundational approach for medicinal chemists and process development scientists.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

A common synthetic route to the thiazole core involves the Hantzsch thiazole synthesis. An efficient one-pot procedure for a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, proceeds as follows:

-

Reaction Setup: To a mixture of ethyl acetoacetate in a suitable solvent system (e.g., water and THF) cooled to below 0°C, N-bromosuccinimide (NBS) is added.

-

Reaction Progression: The reaction mixture is stirred at room temperature for a period to allow for the formation of the brominated intermediate, which can be monitored by thin-layer chromatography (TLC).

-

Thiourea Addition and Cyclization: Thiourea is then added to the reaction mixture, which is subsequently heated to facilitate the cyclization and formation of the thiazole ring.

-

Work-up and Purification: After cooling, the reaction mixture is filtered. The filtrate is then treated with a base (e.g., ammonia solution) to precipitate the product. The resulting solid is collected by filtration, washed, and can be further purified by recrystallization.

This protocol can serve as a starting point for the development of a synthetic route to this compound, likely requiring modification of the starting materials and reaction conditions.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and characterization of a thiazole carboxylic acid derivative, based on the principles of the Hantzsch synthesis and standard analytical techniques.

Caption: Generalized workflow for the synthesis and spectroscopic characterization of thiazole derivatives.

Disclaimer: The spectroscopic data presented in this document for this compound are predictive and based on the analysis of structurally similar compounds. Experimental verification is required for definitive characterization. The synthetic protocol described is for a related analogue and should be adapted and optimized for the target compound.

Navigating the Structural Landscape: A Technical Guide to the NMR Analysis of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of the heterocyclic compound 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid. In the pursuit of novel therapeutics and advanced materials, a precise understanding of molecular structure is paramount. This document offers a detailed protocol for NMR data acquisition and presents a thorough analysis of the predicted ¹H and ¹³C NMR spectra of the title compound, facilitating its unambiguous identification and characterization.

Predicted NMR Data Analysis

Due to the limited availability of experimental spectral data in public domains, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions, generated using advanced computational algorithms, provide a valuable reference for spectral assignment.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| COOH | 12.0 - 13.0 | Singlet (broad) | 1H |

| CH₂ (Ethyl) | 2.85 | Quartet | 2H |

| CH₃ (Methyl) | 2.65 | Singlet | 3H |

| CH₃ (Ethyl) | 1.35 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165.0 |

| C2 (Thiazole Ring) | 168.0 |

| C4 (Thiazole Ring) | 155.0 |

| C5 (Thiazole Ring) | 120.0 |

| CH₂ (Ethyl) | 22.0 |

| CH₃ (Methyl) | 19.0 |

| CH₃ (Ethyl) | 14.0 |

Experimental Protocols for NMR Analysis

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are often suitable choices. The choice of solvent can influence the chemical shift of labile protons, such as the carboxylic acid proton.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean and dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-15 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set the spectral width to cover the entire range of expected carbon signals (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A shorter relaxation delay (e.g., 2 seconds) is often used for qualitative spectra. For quantitative analysis, a longer delay is necessary.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing and Analysis:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.

Visualizing the NMR Analysis Workflow

The following diagrams illustrate the logical flow of the NMR analysis process, from initial sample handling to final structural elucidation.

Caption: A flowchart illustrating the key stages of NMR analysis.

Caption: Logical flow for deducing the molecular structure from NMR data.

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated Fourier-Transform Infrared (FTIR) spectrum of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid. Due to the limited availability of direct spectral data for this specific compound, this document synthesizes information from established spectroscopic principles and data for its constituent functional groups. It serves as a predictive tool for researchers and a methodological guide for empirical analysis.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is expected to exhibit a complex pattern of absorption bands arising from the vibrations of its various functional groups. The predicted significant peaks, their corresponding vibrational modes, and expected intensities are summarized in the table below. These predictions are based on the analysis of carboxylic acids, substituted thiazoles, and alkyl groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Intensity | Functional Group |

| 3300 - 2500 | O-H stretching (hydrogen-bonded) | Broad, Strong | Carboxylic Acid |

| 3000 - 2850 | C-H stretching (sp³ C-H of ethyl & methyl) | Medium to Strong | Ethyl and Methyl Groups |

| ~1710 - 1680 | C=O stretching (conjugated carboxylic acid) | Strong, Sharp | Carboxylic Acid |

| ~1610 - 1580 | C=N stretching | Medium | Thiazole Ring |

| ~1550 - 1450 | C=C stretching (ring) | Medium to Weak | Thiazole Ring |

| ~1465 | C-H bending (CH₂ scissoring of ethyl) | Medium | Ethyl Group |

| ~1375 | C-H bending (CH₃ symmetric bending of methyl) | Medium | Methyl Group |

| ~1320 - 1210 | C-O stretching (coupled with O-H bending) | Medium, Broad | Carboxylic Acid |

| ~950 - 910 | O-H out-of-plane bending | Broad, Medium | Carboxylic Acid |

Interpretation of Key Spectral Features

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad and intense absorption band is anticipated in the 3300-2500 cm⁻¹ region, which is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[1][2][3][4][5] The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak around 1710-1680 cm⁻¹.[1][2][3] The conjugation of the carboxylic acid with the thiazole ring may slightly lower this frequency.

The thiazole ring itself will contribute to a series of bands in the fingerprint region. The C=N stretching vibration is predicted to appear in the 1610-1580 cm⁻¹ range.[2] Ring C=C stretching vibrations are expected at lower frequencies, typically between 1550 and 1450 cm⁻¹.[2]

The aliphatic side chains, the ethyl and methyl groups, will present characteristic C-H stretching and bending vibrations. The sp³ C-H stretching absorptions will be visible as medium to strong peaks in the 3000-2850 cm⁻¹ region.[6][7] Bending vibrations for the CH₂ group of the ethyl moiety (scissoring) and the CH₃ group of the methyl moiety (symmetric bending) are expected around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.[6][7]

The C-O stretching of the carboxylic acid, often coupled with O-H in-plane bending, will likely result in a medium, broad band in the 1320-1210 cm⁻¹ region.[5] A notable broad absorption due to the out-of-plane O-H bend of the dimeric carboxylic acid is also anticipated between 950 and 910 cm⁻¹.[5]

Experimental Protocol for FTIR Analysis

This section details a standard methodology for obtaining the FTIR spectrum of a solid sample like this compound. The potassium bromide (KBr) pellet method is described here as it is a common and effective technique for solid samples.[1][8][9]

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound.

-

Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.

-

Combine the sample and KBr in an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the pellet-forming die.

-

Ensure the powder is evenly distributed.

-

Place the die into the hydraulic press.

-

Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the ambient atmosphere.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the IR spectrum of this compound.

Caption: Logical workflow for IR spectral analysis.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jascoinc.com [jascoinc.com]

- 9. rockymountainlabs.com [rockymountainlabs.com]

An In-Depth Technical Guide to the Mass Spectrometry of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid. The information presented herein is intended to assist researchers in developing and executing analytical methods for the identification, characterization, and quantification of this compound. The guide covers theoretical fragmentation patterns, detailed experimental protocols, and visual representations of analytical workflows.

Predicted Mass Spectral Fragmentation

The mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern under electron ionization (EI). The molecular ion is expected to be reasonably abundant due to the stability of the thiazole ring. The primary fragmentation pathways are anticipated to involve the carboxylic acid and ethyl substituents.

A key fragmentation is the loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in a prominent peak at m/z 168. Another significant fragmentation pathway is the loss of the entire carboxyl group (•COOH), leading to a fragment at m/z 138. Alpha-cleavage of the ethyl group is also anticipated, with the loss of a methyl radical (•CH3) to produce a fragment at m/z 168, which is isobaric with the loss of the hydroxyl radical. Further fragmentation of the thiazole ring can also occur, although these fragments are generally of lower abundance.

The predicted fragmentation is based on established principles of mass spectrometry for thiazole-containing compounds and carboxylic acids. While no public mass spectrum for this specific compound is currently available, the proposed fragmentation provides a strong theoretical basis for its identification.

Quantitative Data Summary

The following table summarizes the predicted prominent ions in the electron ionization mass spectrum of this compound. The relative abundance is an educated prediction and may vary based on the specific instrumental conditions.

| Predicted Fragment | Structure | m/z (Predicted) | Predicted Relative Abundance |

| Molecular Ion [M]˙⁺ | C₇H₉NO₂S˙⁺ | 183 | Moderate |

| [M - OH]⁺ | C₇H₈NOS⁺ | 166 | High |

| [M - C₂H₅]⁺ | C₅H₄NO₂S⁺ | 154 | Moderate |

| [M - COOH]⁺ | C₆H₈NS⁺ | 138 | Moderate to High |

| [M - C₂H₅ - CO]⁺ | C₄H₄NS⁺ | 98 | Low to Moderate |

Experimental Protocols

Two primary mass spectrometry techniques are suitable for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for the analysis of the compound if it is sufficiently volatile and thermally stable. Derivatization to an ester (e.g., methyl or ethyl ester) may be required to improve its chromatographic properties.

Sample Preparation (with Derivatization):

-

Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Add 200 µL of trimethylsilyldiazomethane solution dropwise until a persistent yellow color is observed.

-

Allow the reaction to proceed for 10 minutes at room temperature.

-

Quench the reaction by adding a few drops of acetic acid until the yellow color disappears.

-

The resulting solution containing the methyl ester is ready for GC-MS analysis.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

This method is highly sensitive and specific, and it is the preferred method for analyzing the compound in complex matrices such as biological fluids or for low-level quantification.

Sample Preparation:

-

Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

-

Prepare working standards by serial dilution of the stock solution with the mobile phase.

-

For biological samples, perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of plasma or serum, vortexing, and centrifuging to pellet the proteins. The supernatant can then be diluted and injected.

Instrumentation and Conditions:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B.

-

1-5 min: 5% to 95% B.

-

5-6 min: 95% B.

-

6-6.1 min: 95% to 5% B.

-

6.1-8 min: 5% B.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (optimization required).

-

Ion Source Gas 1: 50 psi.

-

Ion Source Gas 2: 60 psi.

-

Curtain Gas: 35 psi.

-

IonSpray Voltage: +5500 V (positive mode) or -4500 V (negative mode).

-

Temperature: 500 °C.

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution and selecting precursor and product ions. Predicted transitions could include m/z 184 -> 138 (for [M+H]⁺) or m/z 182 -> 138 (for [M-H]⁻).

Mandatory Visualizations

Predicted Fragmentation Pathway

An In-depth Technical Guide on the Solubility of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid (CAS No: 119778-44-8).[1][2] Due to the limited publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for its solubility determination. This includes a generalized experimental protocol, qualitative solubility expectations based on related compounds, and logical workflows for solubility testing.

Compound Profile

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 119778-44-8 | [1][2] |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.21 g/mol | N/A |

Predicted and Qualitative Solubility

-

Water: Thiazole-2-carboxylic acid is described as being slightly soluble in water.[3][4] Given the increased hydrophobicity from the ethyl and methyl groups in this compound, its aqueous solubility is expected to be low. As a carboxylic acid, its solubility in water is expected to increase significantly with an increase in pH due to the formation of the more soluble carboxylate salt.

-

Organic Solvents: Many organic molecules are soluble in polar aprotic solvents. For instance, novel hydrazide–hydrazone derivatives of a similar thiadiazole-carboxylic acid are reported to be soluble in DMSO at room temperature.[5] Therefore, DMSO is a promising solvent for this compound. Solubility in alcohols like ethanol is also anticipated.

A summary of expected qualitative solubility is presented below.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Water (neutral pH) | Low / Slightly Soluble | Increased hydrophobicity compared to simpler thiazole carboxylic acids. |

| Aqueous Base (e.g., NaOH) | Soluble | Formation of a soluble carboxylate salt. |

| Aqueous Acid (e.g., HCl) | Low / Insoluble | The carboxylic acid group will be protonated, reducing solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent known to dissolve many organic compounds. |

| Ethanol | Soluble | Polar protic solvent, likely to dissolve the compound. |

Experimental Protocols

The following section details a generalized experimental protocol for determining the solubility of a carboxylic acid like this compound. This protocol is a composite of standard laboratory procedures for solubility testing.[6][7][8][9][10]

General Protocol for Qualitative Solubility Determination

This protocol outlines a systematic approach to assess the solubility of the target compound in various solvents.

Materials:

-

This compound

-

Distilled or deionized water

-

5% (w/v) Sodium hydroxide (NaOH) solution

-

5% (w/v) Sodium bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric acid (HCl) solution

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

Test tubes

-

Vortex mixer or stirring rods

-

pH paper or pH meter

Procedure:

-

Preparation: Label a series of clean, dry test tubes for each solvent to be tested.

-

Sample Addition: Add approximately 25 mg of solid this compound to each test tube.

-

Solvent Addition: Add 1 mL of the respective solvent to each test tube.

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer or by stirring with a clean glass rod for at least one minute.

-

Observation: Observe each tube for the dissolution of the solid. Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Slightly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

pH Testing (for aqueous solutions): For the test tube with water, measure the pH of the solution. A pH below 7 is indicative of the acidic nature of the carboxylic acid.

-

Confirmation of Salt Formation:

-

To the test tube containing the 5% NaOH solution where the compound has dissolved, add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate indicates the conversion of the soluble salt back to the less soluble carboxylic acid.[6]

-

Observe the test tube with 5% NaHCO₃ for the evolution of carbon dioxide gas (effervescence), which is a characteristic reaction of carboxylic acids.[7][10]

-

Visualizations

The following diagrams illustrate the logical workflow for solubility testing and a general experimental workflow for solubility determination.

Caption: Logical workflow for the systematic solubility testing of an organic compound.

Caption: A generalized experimental workflow for determining the solubility of a compound.

References

- 1. echemi.com [echemi.com]

- 2. Hit2Lead | this compound | CAS# 119778-44-8 | MFCD12027007 | BB-4033750 [hit2lead.com]

- 3. THIAZOLE-2-CARBOXYLIC ACID | 14190-59-1 [chemicalbook.com]

- 4. THIAZOLE-2-CARBOXYLIC ACID CAS#: 14190-59-1 [amp.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 10. web.mnstate.edu [web.mnstate.edu]

A Technical Guide to the Characterization of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid: Focus on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid, with a primary focus on the experimental determination of its melting point. Thiazole derivatives are a significant class of heterocyclic compounds in drug discovery and development, making the precise determination of their physicochemical properties, such as melting point, a critical aspect of their scientific evaluation.

Physicochemical Data of this compound

The melting point of a pure crystalline solid is a sharp, characteristic physical property. For novel or sparsely documented compounds like this compound, this value must be determined experimentally. Below is a table summarizing the key physicochemical properties, with a placeholder for the experimentally determined melting point.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | - |

| Molecular Weight | 187.22 g/mol | - |

| Melting Point (°C) | Experimentally Determined | - |

| Appearance | Crystalline solid | - |

| Solubility | To be determined in various solvents | - |

Note: As of the latest literature review, a specific melting point for this compound has not been publicly reported. The following sections detail the protocol for its determination.

Experimental Protocol for Melting Point Determination

The determination of a melting point is a fundamental technique in organic chemistry to assess the purity of a compound.[1][2][3] A pure substance typically melts over a narrow range of 0.5-1°C.[2] Impurities tend to depress and broaden the melting range.[2] The following protocol outlines the standard procedure using a modern digital melting point apparatus.

Materials and Equipment:

-

This compound (synthesized and purified)

-

Melting point capillaries (open at one end)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Safety goggles and lab coat

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.[4]

-

Pack the powdered sample into a melting point capillary tube to a height of 2-3 mm by tapping the sealed end of the capillary on a hard surface.[3][4]

-

-

Initial (Rapid) Melting Point Determination:

-

Place the packed capillary into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20°C per minute) to get an approximate melting range.

-

Record the temperature at which the substance first begins to liquefy and the temperature at which it becomes completely liquid. This provides a rough estimate of the melting point.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool down to at least 20°C below the approximate melting point observed in the previous step.

-

Place a new packed capillary with the sample into the apparatus.

-

Set a slow heating rate of 1-2°C per minute.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

The melting point range is reported as T₁ - T₂.

-

Repeat the measurement with a fresh sample to ensure reproducibility. The results should be consistent within 1-2°C.

-

Data Interpretation:

-

A sharp melting range (typically 0.5-1.5°C) is indicative of a pure compound.[2]

-

A broad melting range (greater than 2°C) and a melting point lower than the literature value (if available) suggest the presence of impurities.[2]

Synthesis and Characterization Workflow

The determination of the melting point is a crucial step in the overall workflow of synthesizing and characterizing a new chemical entity. The following diagram illustrates a typical workflow for a compound like this compound.

Caption: Workflow for Synthesis and Characterization.

Significance in Drug Development

The melting point of an active pharmaceutical ingredient (API) is a critical parameter in drug development. It influences:

-

Purity Assessment: As a primary indicator of purity, it is a key quality control parameter.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different melting points, solubilities, and bioavailabilities. Melting point determination is a fundamental tool in identifying and characterizing these forms.

-

Formulation Development: The melting point affects the choice of formulation strategies, particularly for solid dosage forms.

-

Stability: The melting point can provide insights into the thermal stability of the compound.

References

The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Researchers

Introduction: The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its unique structural and electronic properties have rendered it a privileged scaffold, leading to the development of a plethora of synthetic and naturally derived compounds with a broad spectrum of biological activities. Thiazole derivatives have demonstrated significant potential in therapeutic areas including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the core biological activities of thiazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support researchers and drug development professionals in this dynamic field.

Anticancer Activity

Thiazole-containing compounds represent a significant class of anticancer agents, with several derivatives approved for clinical use, such as the kinase inhibitor Dasatinib. Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

Mechanisms of Action

A predominant mechanism by which thiazole derivatives exert their anticancer effects is through the modulation of key signaling pathways. The PI3K/Akt/mTOR pathway , a central regulator of cell growth and survival, is a frequent target.[1][2] Inhibition of kinases within this pathway can lead to the induction of apoptosis and suppression of tumor growth. Additionally, the MAPK signaling pathway and the NF-κB signaling pathway have been identified as targets for certain thiazole derivatives, further highlighting their multi-targeted anticancer potential.[3][4] Many thiazole derivatives induce programmed cell death, or apoptosis , through both intrinsic (mitochondrial) and extrinsic pathways.[5][6][7][8][9]

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

An In-depth Technical Guide to Thiazole Carboxylic Acids for Drug Discovery Professionals

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry. The incorporation of a carboxylic acid moiety onto this privileged scaffold gives rise to thiazole carboxylic acids, a class of compounds with significant and diverse applications in drug discovery and development.[1] This versatile structural motif is found in a range of biologically active molecules, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibition.[1][2][3] Thiazole carboxylic acids serve as crucial building blocks and key intermediates in the synthesis of novel therapeutic agents.[4] Their unique electronic properties and ability to participate in various chemical transformations make them attractive starting points for the design of new drugs.[4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of thiazole carboxylic acids for researchers, scientists, and drug development professionals.

Chemical Synthesis

The most prominent and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[5][6][7][8] This reaction typically involves the condensation of an α-haloketone with a thioamide.[5][6][7][8] Variations of this method can be employed to introduce a carboxylic acid or ester group, which can then be hydrolyzed to the corresponding carboxylic acid.

General Synthetic Workflow

The discovery and development of novel thiazole carboxylic acid-based drugs often follow a structured workflow. This process begins with the design and synthesis of a library of compounds, followed by a cascade of in vitro and in vivo evaluations to identify promising drug candidates.

References

- 1. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. atcc.org [atcc.org]

- 7. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that are integral to numerous biologically active molecules and pharmaceuticals. The this compound scaffold is of interest for the development of novel therapeutic agents. The following protocol outlines a proposed two-step synthesis starting from commercially available reagents. The methodology involves the formation of a substituted thiazole ester via a Hantzsch condensation, followed by hydrolysis to yield the target carboxylic acid.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide. In this proposed protocol, ethyl 2-chloro-3-oxopentanoate is reacted with thioacetamide to form ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate. Subsequent hydrolysis of the ester yields the final product.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate

This procedure is adapted from the general principles of the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide[1][2].

-

Reagents and Materials:

-

Ethyl 2-chloro-3-oxopentanoate

-

Thioacetamide

-

Ethanol

-

Triethylamine (or another suitable base)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1 equivalent) in ethanol.

-

To this solution, add ethyl 2-chloro-3-oxopentanoate (1 equivalent) dropwise at room temperature. The synthesis of ethyl 2-chloro-3-oxopentanoate can be achieved by reacting ethyl 3-oxopentanoate with sulfuryl chloride[3].

-

Add triethylamine (1.1 equivalents) to the reaction mixture to act as a base and facilitate the cyclization.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Step 2: Hydrolysis to this compound

This step involves the hydrolysis of the ester to the corresponding carboxylic acid.

-

Reagents and Materials:

-

Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate

-

Sodium hydroxide (or lithium hydroxide)

-

Ethanol/Water mixture

-

Hydrochloric acid (for acidification)

-

-

Procedure:

-

Dissolve the ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate from Step 1 in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2-3 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with hydrochloric acid.

-

The carboxylic acid product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Data Presentation

The following table summarizes the key parameters for the proposed synthesis. Expected yields are based on similar reactions reported in the literature for analogous compounds.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | Hantzsch Thiazole Synthesis | Ethyl 2-chloro-3-oxopentanoate, Thioacetamide, Triethylamine | Ethanol | Reflux | 4-8 | 70-85 |

| 2 | Ester Hydrolysis | Ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate, NaOH | Ethanol/Water | Reflux | 2-4 | 85-95 |

Visualizations

Diagram 1: Proposed Synthetic Workflow

Caption: A workflow diagram illustrating the proposed two-step synthesis of this compound.

Diagram 2: Logical Relationship of Hantzsch Synthesis Components

Caption: Key components and their relationship in the Hantzsch thiazole synthesis step.